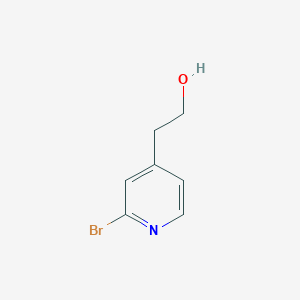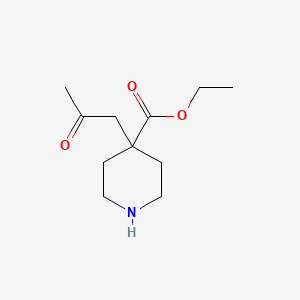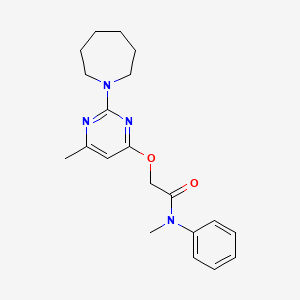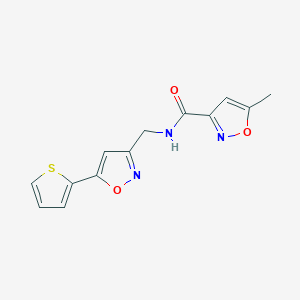![molecular formula C20H17F2N3OS B2891001 N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide CAS No. 893954-48-8](/img/structure/B2891001.png)
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide is a chemical compound. It is a pyrazole and a ring assembly . The molecular formula of this compound is C22H23N3OS and it has a molecular weight of 377.51.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C22H23N3OS. It contains a pyrazole ring and a thieno ring, which are both part of the larger ring assembly . Further details about the molecular structure would require more specific information or computational modeling.Applications De Recherche Scientifique
Synthesis and Structural Studies
The compound's relevance in scientific research primarily involves its synthesis and structural characterization. Skladchikov, Suponitskii, and Gataullin (2013) investigated the synthesis and heck cyclization of related compounds, contributing to the understanding of such chemical structures and their formation processes (Skladchikov, Suponitskii, & Gataullin, 2013). Arslan, Kazak, and Aydın (2015) performed spectroscopic and structural characterization of similar compounds, enhancing the knowledge of their molecular geometries and vibrational frequencies (Arslan, Kazak, & Aydın, 2015).
Antimicrobial and Anti-inflammatory Properties
Research into the antimicrobial and anti-inflammatory properties of compounds structurally similar to N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide has been conducted. Palkar et al. (2017) explored the antibacterial activity of pyrazoline derivatives, showing potential applications in antimicrobial treatments (Palkar et al., 2017). Bandgar et al. (2009) synthesized a series of pyrazole chalcones that demonstrated anti-inflammatory, antioxidant, and antimicrobial properties, indicating their potential in medical research (Bandgar et al., 2009).
Photophysical Properties
Studies on the photophysical properties of related compounds contribute to understanding their potential applications in materials science. El-Ghamaz et al. (2017) investigated the optical properties of antipyrine derivatives, which could inform the development of new materials with specific optical characteristics (El-Ghamaz et al., 2017).
Catalytic Applications
Research into catalytic applications is another area of interest. Maleki and Ashrafi (2014) demonstrated the use of NH4H2PO4/Al2O3 as a catalyst for synthesizing pyrano[2,3-c]pyrazole derivatives, highlighting the role of similar compounds in catalysis (Maleki & Ashrafi, 2014).
Biotransformation and Detoxification
Schlueter et al. (2013) explored the biotransformation of disinfectants, which is relevant for understanding how similar compounds can be broken down or detoxified in environmental or biological contexts (Schlueter et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3OS/c1-11-3-6-18(12(2)7-11)25-19(14-9-27-10-17(14)24-25)23-20(26)13-4-5-15(21)16(22)8-13/h3-8H,9-10H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEVESYYEQPFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2890919.png)
![3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2890920.png)





![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B2890933.png)
![tert-Butyl 7,7-dibromo-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2890934.png)

![2-[benzyl(methyl)amino]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2890938.png)

![1-benzyl-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2890940.png)
![4-fluoro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2890941.png)